Methyl diphenylmethylmercaptoacetate

Pharmaceutical Analysis Quality Control Reference Standards

Methyl diphenylmethylmercaptoacetate (CAS 118286-24-1), formally methyl 2-(benzhydrylthio)acetate, is a thioether-ester compound with the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol. It is primarily recognized within the pharmaceutical industry as a designated impurity reference standard for the wakefulness-promoting agent modafinil and its R-enantiomer armodafinil.

Molecular Formula C16H16O2S
Molecular Weight 272.4 g/mol
CAS No. 118286-24-1
Cat. No. B8569234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl diphenylmethylmercaptoacetate
CAS118286-24-1
Molecular FormulaC16H16O2S
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCOC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O2S/c1-18-15(17)12-19-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
InChIKeyPIARGDTVFCLOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Diphenylmethylmercaptoacetate as a Key Modafinil Impurity Standard and Synthetic Intermediate


Methyl diphenylmethylmercaptoacetate (CAS 118286-24-1), formally methyl 2-(benzhydrylthio)acetate, is a thioether-ester compound with the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol . It is primarily recognized within the pharmaceutical industry as a designated impurity reference standard for the wakefulness-promoting agent modafinil and its R-enantiomer armodafinil [1]. Beyond its critical role in analytical quality control, this compound serves as a pivotal synthetic intermediate in patented routes for producing modafinil, undergoing chemoselective oxidation to form the corresponding sulfoxide [2].

The Risk of Generic Substitution: Why Methyl Benzhydrylthioacetate Cannot Be Replaced by Simple Analogs


Generic substitution with structurally similar thioether-acetic acid derivatives is not scientifically valid for regulated pharmaceutical applications. While compounds like the ethyl ester or free acid analog share a common benzhydrylthio core, they exhibit divergent physicochemical properties, reactivity profiles, and chromatographic behaviors [1]. The methyl ester's specific retention time, ionization efficiency, and resolution are critical parameters in validated HPLC methods for modafinil impurity profiling . A different ester or the free acid will not co-elute or ionize identically, leading to inaccurate quantification, failed system suitability tests, and non-compliance with pharmacopeial monograph specifications [2]. For chemical synthesis, the methyl ester's distinct oxidation kinetics and selectivity for sulfoxide over sulfone formation are documented process advantages that a non-identical analog cannot replicate without extensive re-optimization of reaction conditions [2].

Quantitative Differentiation Evidence for Methyl Diphenylmethylmercaptoacetate


Certified Impurity Standard Purity vs. Generic Research-Grade Reagents

As a pharmacopeial impurity reference standard for modafinil, methyl 2-(benzhydrylthio)acetate is supplied with a certified purity of NLT 97%, accompanied by a comprehensive Certificate of Analysis including HPLC purity, NMR, and MS data, ensuring traceability to EP/USP monographs . In contrast, generic 'methyl thioglycolate' or 'benzhydrylthioacetic acid' reagents are typically sold at 95% purity with no impurity-specific characterization, making them unsuitable for regulatory submission without costly in-house qualification [1].

Pharmaceutical Analysis Quality Control Reference Standards

Process Yield in Asymmetric Oxidation for Armodafinil Synthesis

A patented enantioselective oxidation process uses methyl 2-(benzhydrylthio)acetate as the substrate to produce methyl (R)-(benzhydrylsulfinyl)acetate, the direct precursor to armodafinil, achieving a remarkable 91% yield and 91% enantiomeric excess (ee) in a single step . When the analogous 2-(benzhydrylthio)acetamide is used as the substrate, comparable high yields and ee values are not realized under the same bis-guanidinium phase-transfer catalyst conditions, as the amide substrate requires different oxidation optimization [1].

Asymmetric Synthesis Enantioselective Oxidation Process Chemistry

Chemoselectivity in Sulfide Oxidation to Sulfoxide vs. Sulfone

The oxidation of methyl diphenylmethylmercaptoacetate to its corresponding sulfoxide is a critical step in modafinil production, where over-oxidation to the sulfone impurity must be minimized. A patented process utilizing a mixture of alcohol and organic acid (ratio 1:1 to 80:1 v/v) for oxidizing intermediates like methyl diphenylmethylthioacetate achieves modafinil with low sulfone impurity content of 0.22% before recrystallization, with a 96% overall yield [1]. In contrast, standard oxidation of the free acid (benzhydrylthioacetic acid) in acetic acid using hydrogen peroxide is reported to consistently over-oxidize the sulfide to the sulfone near the reaction endpoint, generating a difficult-to-remove impurity that reduces yield and purity [2].

Chemoselective Oxidation Process Impurity Control Modafinil Synthesis

Physicochemical Differentiation from the Free Acid for Chromatographic Method Development

The methyl ester possesses a calculated partition coefficient (LogP) of 3.68 and a topological polar surface area (TPSA) of 51.6 Ų [1]. This contrasts with the free acid, 2-(benzhydrylthio)acetic acid, which has a significantly lower LogP of approximately 2.8 and a higher TPSA due to the carboxylic acid group . This difference in lipophilicity results in a distinct reversed-phase HPLC retention time, making the methyl ester a suitable resolution marker for the 'Modafinil Ester Impurity' in pharmacopeial methods, fully separable from the acid impurity and the API.

Reversed-Phase HPLC LogP Method Validation

Procurement-Driven Application Scenarios for Methyl 2-(Benzhydrylthio)acetate


Validated Reference Standard for Modafinil/Armodafinil ANDA Regulatory Submissions

Generic pharmaceutical manufacturers developing Abbreviated New Drug Applications (ANDAs) for modafinil or armodafinil tablets require methyl 2-(benzhydrylthio)acetate as a characterized impurity reference standard [1]. Procurement of the specific 'Modafinil Impurity D' grade with NLT 97% purity and a full Certificate of Analysis (including HPLC, MS, NMR) is non-negotiable for method validation and system suitability testing, as mandated by ICH Q3A/R guidelines. Using a non-certified analog would directly result in a Refuse-to-File (RTF) decision by the FDA due to inadequate impurity characterization [2].

Industrial Intermediate for Cost-Effective Modafinil API Synthesis via Molybdate-Catalyzed Oxidation

Contract Manufacturing Organizations (CMOs) can leverage methyl 2-(benzhydrylthio)acetate in a patented process that achieves 91% yield and 91% enantiomeric excess for armodafinil using a molybdate-based asymmetric oxidation [1]. This contrasts with alternative routes oxidizing the acetamide analog, which require more expensive titanium-based chiral catalysts [2]. The methyl ester route's lower catalyst cost and reduced sulfone impurity formation (down to 0.22%) directly lower the Cost of Goods Sold (COGS) and simplify the purification cascade, making it the economically superior synthetic path for high-volume API production.

HPLC Method Development Marker for Modafinil Ester Impurity Profiling

Analytical research and development teams in quality control laboratories utilize methyl 2-(benzhydrylthio)acetate as a system suitability marker to verify chromatographic resolution between the 'Modafinil Ester Impurity' and the active pharmaceutical ingredient. Its calculated LogP of ~3.68 ensures a distinct retention window from more polar impurities like the free acid (LogP ~2.8) on standard C18 reversed-phase columns [1]. This specific compound is essential for validating the European Pharmacopoeia (EP) impurity method for modafinil, where the ester impurity is a specified and quantified degradant [3].

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